molecular formula C21H15N5OS2 B10887093 1-(10H-phenothiazin-10-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone

1-(10H-phenothiazin-10-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone

Cat. No.: B10887093
M. Wt: 417.5 g/mol
InChI Key: TXHKFXJFGPPZNM-UHFFFAOYSA-N
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Description

1-(10H-PHENOTHIAZIN-10-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE is a complex organic compound that features a phenothiazine core linked to a phenyl-tetrazole moiety via a thioether bridge

Preparation Methods

The synthesis of 1-(10H-PHENOTHIAZIN-10-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE typically involves multi-step organic reactions. The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur. The phenyl-tetrazole moiety is often prepared via the cycloaddition of phenyl azide with nitriles. The final step involves the formation of the thioether linkage, which can be achieved through nucleophilic substitution reactions using appropriate thiol and halide precursors.

Industrial production methods for this compound would likely involve optimizing these synthetic routes for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

1-(10H-PHENOTHIAZIN-10-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The thioether linkage can be substituted with other nucleophiles under appropriate conditions.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(10H-PHENOTHIAZIN-10-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the phenothiazine core.

    Medicine: Explored for its potential as an antipsychotic or antimicrobial agent.

    Industry: Utilized in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 1-(10H-PHENOTHIAZIN-10-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE involves its interaction with various molecular targets. The phenothiazine core can intercalate with DNA, affecting transcription and replication processes. The phenyl-tetrazole moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to a range of biological effects, including antimicrobial and antipsychotic activities.

Comparison with Similar Compounds

Similar compounds to 1-(10H-PHENOTHIAZIN-10-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE include:

    Phenothiazine derivatives: Such as chlorpromazine and promethazine, which are used as antipsychotic and antihistamine agents, respectively.

    Tetrazole derivatives: Such as losartan and valsartan, which are used as antihypertensive agents.

The uniqueness of 1-(10H-PHENOTHIAZIN-10-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE lies in its combined structural features, which confer a distinct set of chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C21H15N5OS2

Molecular Weight

417.5 g/mol

IUPAC Name

1-phenothiazin-10-yl-2-(1-phenyltetrazol-5-yl)sulfanylethanone

InChI

InChI=1S/C21H15N5OS2/c27-20(14-28-21-22-23-24-26(21)15-8-2-1-3-9-15)25-16-10-4-6-12-18(16)29-19-13-7-5-11-17(19)25/h1-13H,14H2

InChI Key

TXHKFXJFGPPZNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

Origin of Product

United States

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